molecular formula C13H21N5 B1428521 Tofacitinib citrate impurity 70 CAS No. 1812890-23-5

Tofacitinib citrate impurity 70

Número de catálogo: B1428521
Número CAS: 1812890-23-5
Peso molecular: 247.34 g/mol
Clave InChI: UIYKLGBHPZPMJQ-KOLCDFICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tofacitinib citrate impurity 70 is a chemical compound related to tofacitinib citrate, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis. This impurity is monitored during the production of tofacitinib citrate to ensure the purity and efficacy of the final pharmaceutical product .

Mecanismo De Acción

Target of Action

Tofacitinib Citrate Impurity 70 primarily targets Janus kinases (JAKs), a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . The primary targets of this compound are dendritic cells, CD4(+) T-cells such as Th1 and Th17, and activated B-cells that lead to multicytokine targeting .

Mode of Action

This compound is a partial and reversible Janus kinase (JAK) inhibitor that prevents the body from responding to cytokine signals . By inhibiting JAKs, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription (STATs) . This interaction with its targets results in the modulation of T-cell activation, synovitis, and structural joint damage .

Biochemical Pathways

This compound affects the JAK-STAT signaling pathway, which is involved in the transcription of cells involved in hematopoiesis and immune cell function . It suppresses several JAK-STAT pathways, with the magnitude of the inhibitory effect depending on the cytokine and cell type . The highest decrease was observed for interleukin-6 (IL-6), C-X-C motif chemokine ligand 1, matrix metalloproteinase-1, and AXIN1 .

Pharmacokinetics

Pharmacokinetic studies on this compound demonstrated its rapid absorption with a peak plasma concentration at 0.5-1 hour and a rapid elimination with a mean half-life of 2-3 hours . Clearance mechanisms for this compound are approximately 70% by hepatic metabolism and 30% via renal excretion of the parent drug . The metabolism of this compound is primarily mediated by CYP3A4 with minor contribution from CYP2C19 .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of circulating CD16/56+ natural killer cells, which was reversed in 2-6 weeks after stopping the medication . It also downregulates several proinflammatory plasma proteins that may contribute to the clinical efficacy of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the delivery of this compound to specific inflammation sites at joints via topical route using nanoformulations helps in managing the potential adverse effects . Furthermore, this compound has been shown to correct disrupted epithelial-macrophage interaction and barrier function upon loss of PTPN2 .

Análisis Bioquímico

Métodos De Preparación

The preparation of tofacitinib citrate impurity 70 involves several synthetic routes and reaction conditions. One method starts with 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile as the starting material. This compound undergoes oxidation under specific conditions to form the impurity . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main product .

Análisis De Reacciones Químicas

Tofacitinib citrate impurity 70 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the starting material can lead to the formation of N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine oxide .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Tofacitinib citrate impurity 70 has the molecular formula C13H21N5C_{13}H_{21}N_{5}. As an impurity, it is crucial for monitoring the purity of tofacitinib citrate formulations. The compound functions as a partial and reversible inhibitor of Janus kinases, which are intracellular enzymes that play a pivotal role in cytokine signaling pathways involved in immune response modulation. Specifically, it affects the JAK-STAT signaling pathway, influencing hematopoiesis and immune cell function.

Scientific Research Applications

This compound has several notable applications in scientific research:

  • Quality Control : It serves as a reference standard for ensuring the purity and consistency of tofacitinib citrate formulations. Its presence is monitored to guarantee that impurities do not compromise the safety and efficacy of the final pharmaceutical product.
  • Stability Studies : The compound is utilized in stability-indicating studies to evaluate degradation pathways of tofacitinib citrate. Understanding these pathways is essential for predicting the shelf life and safe usage of pharmaceutical products .
  • Analytical Method Development : A reverse-phase liquid chromatography (RP-LC) method has been developed for quantifying this compound alongside other related impurities. This method allows for precise detection and quantification, ensuring that impurity levels remain within acceptable limits .

Stability-Indicating HPLC Method

A study conducted on a stability-indicating HPLC method demonstrated its effectiveness in quantifying this compound and related impurities. The method was validated according to International Conference on Harmonisation (ICH) guidelines, confirming its specificity and accuracy. The results indicated that the developed method could effectively separate degradation products from the active ingredient, ensuring reliable analysis during stability testing .

Interaction Studies

Research has shown that this compound interacts with cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. Understanding these interactions helps predict pharmacokinetics and potential drug-drug interactions, which is vital for patient safety in clinical settings.

Comparación Con Compuestos Similares

Tofacitinib citrate impurity 70 can be compared with other impurities and related compounds such as the enantiomers of tofacitinib citrate. These compounds share similar chemical structures but differ in their specific configurations and properties. The uniqueness of this compound lies in its specific synthetic route and the conditions under which it is formed .

Similar compounds include:

Actividad Biológica

Tofacitinib citrate impurity 70 (TCI 70) is a notable impurity of tofacitinib citrate, a Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding the biological activity of TCI 70 is crucial for ensuring the safety and efficacy of pharmaceutical formulations containing tofacitinib citrate. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies associated with TCI 70.

Chemical Structure and Properties

This compound has the molecular formula C13H21N5. As an impurity, it plays a significant role in quality control for pharmaceutical products containing tofacitinib citrate, ensuring that the final product meets safety and efficacy standards.

Target Enzymes:
TCI 70 primarily targets Janus kinases (JAKs), which are intracellular enzymes involved in various signaling pathways that regulate immune responses and hematopoiesis. Specifically, it acts as a partial and reversible inhibitor of JAK1 and JAK3, with minimal effects on JAK2 .

Biochemical Pathways:
The compound influences the JAK-STAT signaling pathway, which is critical for the transcriptional regulation of genes involved in immune cell function. By inhibiting this pathway, TCI 70 modulates the body's response to cytokine signals, effectively reducing inflammation and altering immune cell activity.

Pharmacokinetics

Pharmacokinetic studies indicate that TCI 70 is rapidly absorbed, achieving peak plasma concentrations within 0.5 to 1 hour post-administration. The compound has a mean half-life of approximately 2 to 3 hours, with about 70% of its clearance occurring through hepatic metabolism predominantly via cytochrome P450 3A4 (CYP3A4) .

Biological Effects

Research indicates that TCI 70 can significantly affect immune cell populations. Notably, it has been observed to reduce circulating levels of natural killer (NK) cells (CD16/56+), with these effects being reversible within two to six weeks after cessation of treatment. This modulation of immune cell populations is crucial in understanding the potential therapeutic and adverse effects associated with its use.

Interaction Studies

Studies have shown that TCI 70 interacts with various biomolecules and cellular processes. Notably, it demonstrates significant interaction with cytochrome P450 enzymes, particularly CYP3A4. This interaction is vital for predicting pharmacokinetics and potential drug-drug interactions.

Stability and Quantification

A validated reverse-phase liquid chromatography (RP-LC) method has been developed for quantifying TCI 70 alongside other impurities in tofacitinib formulations. This method ensures that the levels of impurities remain within acceptable limits, thus maintaining the integrity of the pharmaceutical product .

Clinical Implications

In clinical settings, tofacitinib (and by extension its impurities like TCI 70) has been associated with various outcomes in patients with rheumatoid arthritis. A long-term study indicated significant reductions in disease activity indices among patients treated with tofacitinib over nine years, highlighting its effectiveness despite potential adverse events such as herpes zoster and pulmonary embolism .

Comparative Analysis

Compound Target IC50 (nM) Effects
Tofacitinib CitrateJAK13.2Inhibits IL-2 driven proliferation
Tofacitinib CitrateJAK31.6Reduces Th1 and Th17 cytokine production
This compoundJAK1/JAK3N/AModulates NK cell levels

Propiedades

IUPAC Name

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h8-9,11,14H,3-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKLGBHPZPMJQ-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tofacitinib citrate impurity 70
Reactant of Route 2
Tofacitinib citrate impurity 70
Reactant of Route 3
Tofacitinib citrate impurity 70
Reactant of Route 4
Tofacitinib citrate impurity 70
Reactant of Route 5
Tofacitinib citrate impurity 70
Reactant of Route 6
Tofacitinib citrate impurity 70

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.